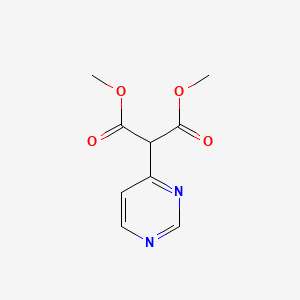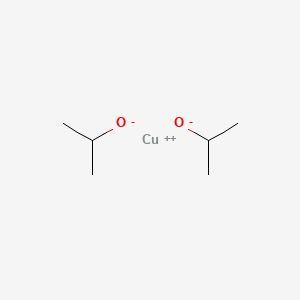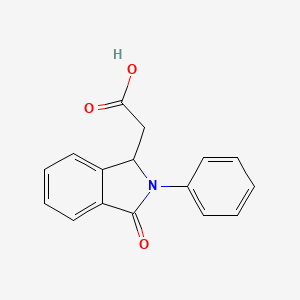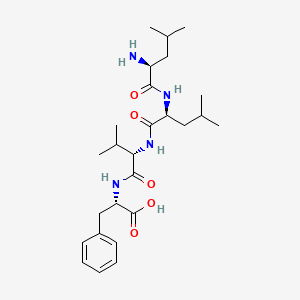
H-Leu-Leu-Val-Phe-OH
概要
説明
The compound H-Leu-Leu-Val-Phe-OH is a tetrapeptide composed of four amino acids: leucine, leucine, valine, and phenylalanine. This peptide sequence is known for its role in various biological processes and its potential applications in scientific research and industry. The structure of this compound allows it to participate in self-assembly processes, forming stable hydrogels and other nanostructures.
科学的研究の応用
H-Leu-Leu-Val-Phe-OH has a wide range of scientific research applications due to its ability to form stable hydrogels and nanostructures. In chemistry, it is used as a building block for the synthesis of more complex peptides and proteins. In biology, it serves as a model peptide for studying protein folding and self-assembly processes. In medicine, this compound is explored for its potential in drug delivery systems and tissue engineering. Its biocompatibility and ability to mimic natural tissues make it an attractive candidate for developing biomaterials .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of H-Leu-Leu-Val-Phe-OH can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the use of protecting groups to prevent unwanted reactions and coupling reagents to facilitate the formation of peptide bonds. Common protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), while coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) are used .
Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS using automated peptide synthesizers. These machines can efficiently produce high-purity peptides by automating the repetitive steps of deprotection, washing, and coupling. The use of environmentally friendly solvents and reagents is becoming increasingly important in industrial peptide synthesis to minimize environmental impact .
化学反応の分析
Types of Reactions: H-Leu-Leu-Val-Phe-OH can undergo various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions may involve the modification of the phenylalanine residue, leading to the formation of oxidized products such as quinones. Reduction reactions can target disulfide bonds if present in the peptide structure .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like Dess-Martin periodinane for selective oxidation and reducing agents such as dithiothreitol (DTT) for disulfide bond reduction. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH to maintain peptide stability .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of the phenylalanine residue can lead to the formation of quinones, while reduction of disulfide bonds results in the formation of free thiol groups .
作用機序
The mechanism of action of H-Leu-Leu-Val-Phe-OH involves its ability to self-assemble into stable nanostructures through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions allow the peptide to form hydrogels and other nanostructures that can encapsulate and release therapeutic agents in a controlled manner. The molecular targets and pathways involved in its action include integrins and other cell surface receptors that mediate cell adhesion and signaling .
類似化合物との比較
H-Leu-Leu-Val-Phe-OH can be compared with other similar peptides such as H-Ile-Ile-Val-Phe-OH and H-Leu-Leu-Ile-Phe-OH. These peptides share similar sequences but differ in the specific amino acids present. The unique combination of leucine, valine, and phenylalanine in this compound contributes to its distinct self-assembly properties and stability. Similar compounds include H-Ile-Ile-Val-Phe-OH, H-Leu-Leu-Ile-Phe-OH, and H-Val-Val-Leu-Phe-OH .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N4O5/c1-15(2)12-19(27)23(31)28-20(13-16(3)4)24(32)30-22(17(5)6)25(33)29-21(26(34)35)14-18-10-8-7-9-11-18/h7-11,15-17,19-22H,12-14,27H2,1-6H3,(H,28,31)(H,29,33)(H,30,32)(H,34,35)/t19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYAAVOKOANBIB-CMOCDZPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578077 | |
| Record name | L-Leucyl-L-leucyl-L-valyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24205-68-3 | |
| Record name | L-Leucyl-L-leucyl-L-valyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


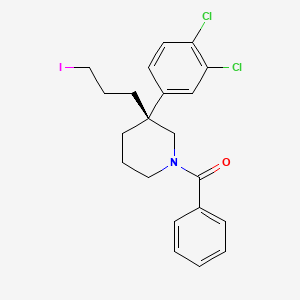
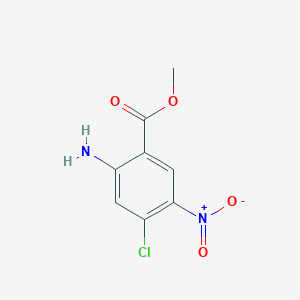
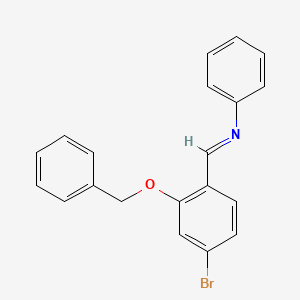

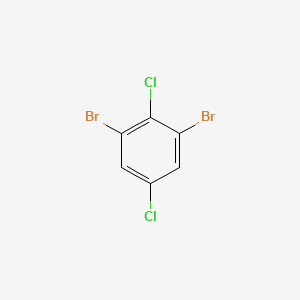
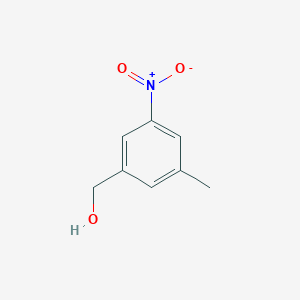
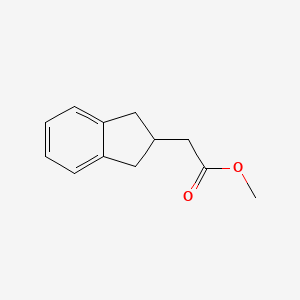
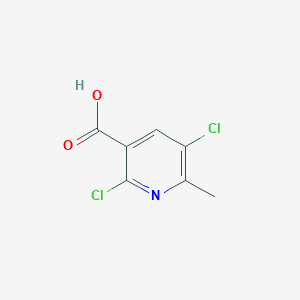
![17-acetyl-3,7-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione](/img/structure/B1602159.png)
